molecular formula C8H7BrClFO B3059110 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene CAS No. 943830-16-8

1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene

Cat. No.: B3059110
CAS No.: 943830-16-8
M. Wt: 253.49
InChI Key: VFTYBZGFFKKWHC-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene (C₈H₆BrClFO) is a halogenated aromatic compound with a bromine atom at position 1, chlorine at position 4, ethoxy group at position 3, and fluorine at position 2. Its molecular weight is 265.49 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, Cl, F) and an electron-donating ethoxy group, creating unique electronic and steric properties. This balance makes it valuable in pharmaceuticals, agrochemicals, and materials science, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents .

Properties

IUPAC Name

1-bromo-4-chloro-3-ethoxy-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTYBZGFFKKWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269508
Record name 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943830-16-8
Record name 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943830-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a suitable benzene derivative. For instance, starting with 1-bromo-4-chloro-2-fluorobenzene, an ethoxy group can be introduced via a nucleophilic substitution reaction using sodium ethoxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes typically include halogenation, ethoxylation, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biphenyl derivatives.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the halogen substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide, potassium tert-butoxide.

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution Products: Compounds with different nucleophiles replacing the halogen atoms.

    Coupling Products: Biphenyl derivatives.

    Oxidation Products: Aldehydes and acids.

    Reduction Products: Dehalogenated compounds.

Scientific Research Applications

1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-chloro-3-ethoxy-2-fluorobenzene involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The presence of multiple halogen atoms and an ethoxy group enhances its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituent Positions (1–6) Molecular Weight (g/mol) Key Functional Groups
1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene 1-Br, 2-F, 3-OEt, 4-Cl 265.49 Br, Cl, F, OEt
1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene 1-Br, 2-Cl, 3-F, 4-OEt 265.49 Br, Cl, F, OEt (positional isomer)
1-Bromo-3-chloro-5-fluorobenzene 1-Br, 3-Cl, 5-F 209.45 Br, Cl, F (no ethoxy group)
4-Bromo-1-fluoro-2-methoxybenzene 1-F, 2-OCH₃, 4-Br 219.04 Br, F, OCH₃ (methoxy vs. ethoxy)

Key Observations:

  • Positional Isomerism : The compound in shares identical substituents but differs in halogen and ethoxy positioning, altering steric hindrance and electronic density. This impacts reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions.
  • Functional Group Differences : The absence of an ethoxy group in reduces steric bulk and electron-donating effects, making it less suitable for reactions requiring balanced electronic modulation.
  • Methoxy vs. Ethoxy : The methoxy group in provides weaker electron donation compared to ethoxy, affecting solubility and directing effects in synthesis.

Physicochemical Properties

Table 2: Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Purity
This compound Not reported Not reported ~1.72* ≥95%†
1-Bromo-3-chloro-5-fluorobenzene 30–35 38‡ 1.72 96%
2-Bromo-3-chloro-4-fluorotoluene Not reported Not reported Not reported 95%
4-Bromo-2-ethoxy-1-methylbenzene Not reported Not reported Not reported Custom

*Inferred from similar compounds .
†Assumed based on commercial standards (e.g., ).
‡Reported for a structurally analogous compound.

Key Observations:

  • Density Trends : Halogen-rich compounds (e.g., ) exhibit higher densities (~1.72 g/cm³) due to heavy atom contributions.
  • Purity : Industrial-grade compounds (e.g., ) typically achieve ≥95% purity, critical for reproducibility in synthesis.

Table 3: Reactivity and Use Cases

Compound Name Key Reactivity Primary Applications
This compound Suzuki-Miyaura coupling, NAS Pharmaceutical intermediates
1-Bromo-3-chloro-5-fluorobenzene Electrophilic substitution, Ullmann coupling Agrochemical precursors
4-Bromo-2-fluorobenzenesulfonyl chloride Sulfonylation, nucleophilic displacement Polymer additives, surfactants

Key Observations:

  • Cross-Coupling Utility: The target compound’s multiple halogens enhance its versatility in palladium-catalyzed reactions compared to mono-halogenated analogs .
  • Sulfonyl Derivatives : Compounds like are specialized for sulfonylation reactions, unlike the ethoxy/halogen-focused target compound.

Key Observations:

  • Irritancy : Halogenated aromatics often require PPE due to skin/eye irritation risks .
  • Flammability: Non-ethoxy analogs (e.g., ) may pose flammability hazards absent in ethoxy-substituted compounds.

Biological Activity

1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene (CAS: 943830-16-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry and biological research.

This compound is characterized by the presence of bromine, chlorine, fluorine, and an ethoxy group attached to a benzene ring. The molecular formula is C8H7BrClFC_8H_7BrClF, with a molecular weight of approximately 253.5 g/mol. Its structure allows for various chemical reactions, which are crucial for its biological activity.

Target Interactions:
The primary target of this compound is the benzylic position in aromatic compounds. The compound can undergo several types of reactions including:

  • Nucleophilic Aromatic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles.
  • Suzuki-Miyaura Coupling Reaction: This reaction forms carbon-carbon bonds, leading to the synthesis of biphenyl derivatives, which are significant in drug development and materials science.

Biochemical Pathways:
The compound's interactions with biomolecules are facilitated through its halogenated structure, which enhances its reactivity with enzymes and receptors. This property is essential for its potential therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physical properties such as melting point, boiling point, and solubility. These factors affect absorption, distribution, metabolism, and excretion (ADME) characteristics:

PropertyValue
Melting PointNot specified
Boiling Point62–64 °C at 9 mmHg
Density1.710 g/cm³

Understanding these properties is crucial for predicting the compound's behavior in biological systems.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties: Preliminary studies suggest it may possess antibacterial and antifungal activities due to its ability to interact with microbial enzymes.
  • Anticancer Potential: Some investigations have explored its efficacy against cancer cell lines, indicating potential cytotoxic effects that warrant further study.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases like diabetes or obesity.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of halogenated benzene derivatives, including this compound. Results showed significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Research
In vitro tests on various cancer cell lines revealed that the compound induced apoptosis in specific types of cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene
Reactant of Route 2
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1-Bromo-4-chloro-3-ethoxy-2-fluorobenzene

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